4-Chloro-3,5-dinitrophenylacetic acid
Overview
Description
4-Chloro-3,5-dinitrophenylacetic acid is an organic compound with the molecular formula C8H5ClN2O6. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and nitro groups at the 3- and 5-positions. This compound is known for its applications in various chemical and biological assays, particularly as a fluorescent dye in immunosorbent assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dinitrophenylacetic acid typically involves the nitration of 4-chlorophenylacetic acid. The process can be summarized as follows:
Nitration Reaction: 4-Chlorophenylacetic acid is treated with a nitrating mixture (usually a combination of concentrated nitric acid and sulfuric acid) to introduce nitro groups at the 3- and 5-positions of the phenyl ring.
Reaction Conditions: The nitration reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to handle the nitration reaction.
Purification: Employing techniques such as crystallization and recrystallization to purify the product.
Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dinitrophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom and nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chlorine atom with other nucleophiles.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro groups.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro groups yields amino derivatives.
Substituted Phenylacetic Acids: Nucleophilic substitution reactions produce various substituted phenylacetic acids.
Scientific Research Applications
4-Chloro-3,5-dinitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.
Biology: Employed in immunosorbent assays to detect antibodies and antigens.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of specialty chemicals and as a coupling agent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dinitrophenylacetic acid in biological assays involves its ability to form complexes with antibodies or antigens. The compound’s fluorescent properties allow it to be used as a marker in enzyme-linked immunosorbent assays (ELISA), where it binds to the target molecule and produces a detectable signal .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dinitrobenzoic acid: Similar in structure but with a carboxyl group instead of an acetic acid moiety.
4-Chloro-3,5-dinitropyrazole: Contains a pyrazole ring instead of a phenyl ring.
3,5-Dinitrophenylacetic acid: Lacks the chlorine substitution at the 4-position.
Uniqueness
4-Chloro-3,5-dinitrophenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and nitro groups makes it particularly useful in fluorescence-based assays and coupling reactions .
Properties
IUPAC Name |
2-(4-chloro-3,5-dinitrophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O6/c9-8-5(10(14)15)1-4(3-7(12)13)2-6(8)11(16)17/h1-2H,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBAUWVKPNAFKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497101 | |
Record name | (4-Chloro-3,5-dinitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-34-1 | |
Record name | (4-Chloro-3,5-dinitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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